4-Pyridinecarboxamide, N-1-piperidinyl-

Description

Structural Context and Rationale for Researching 4-Pyridinecarboxamide, N-1-piperidinyl-

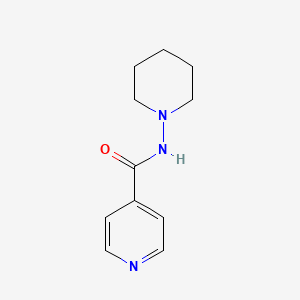

4-Pyridinecarboxamide, N-1-piperidinyl-, also known by synonyms such as N-1-piperidinyl-4-pyridinecarboxamide, possesses a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 207.25 g/mol . smolecule.com Its structure is characterized by a pyridine (B92270) ring attached to a carboxamide group, which in turn is linked to a piperidine (B6355638) ring via the nitrogen atom of the amide. smolecule.com This specific arrangement of a pyridinecarboxamide and a piperidine moiety is the primary driver for the scientific inquiry into this compound. The rationale for its investigation lies in the potential for synergistic or novel biological activities arising from the combination of these two well-established pharmacophores.

The synthesis of 4-Pyridinecarboxamide, N-1-piperidinyl- typically involves the reaction of 4-pyridinecarboxylic acid or its derivatives with piperidine. smolecule.com This amidation reaction can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or through direct amidation methods. smolecule.com Subsequent purification via recrystallization or chromatography is necessary to obtain a high-purity product. smolecule.com

Table 1: Physicochemical Properties of 4-Pyridinecarboxamide, N-1-piperidinyl-

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | N-(piperidin-1-yl)isonicotinamide |

Data sourced from PubChem and other chemical databases.

Overview of Pyridinecarboxamide Scaffolds in Modern Medicinal Chemistry

The pyridinecarboxamide scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological, physicochemical, and medicinal properties. tandfonline.com This structural motif is a key component in a significant number of existing and newly synthesized drugs. tandfonline.com The nitrogen atom within the pyridine ring can enhance a molecule's potency, ability to penetrate biological membranes, and metabolic stability. tandfonline.com

Pyridinecarboxamide derivatives have demonstrated a wide array of pharmacological activities. For instance, they have been investigated as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nih.govacs.org These inhibitors have been shown to bind to the "palm site" of the enzyme. nih.govacs.org Furthermore, certain pyridine carboxamide derivatives have been identified as promising agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. asm.org Research has also explored their potential as urease inhibitors and their anti-inflammatory properties. tandfonline.com Nicotinamide, a form of vitamin B3, is a simple yet vital pyridinecarboxamide that plays a crucial role as a component of the coenzyme NAD and is used to prevent and treat pellagra. nih.gov

Significance of Piperidine Moieties as Pharmacophoric Elements in Drug Design

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). ugent.be This six-membered nitrogen-containing ring is a fundamental building block in drug discovery due to its ability to influence a molecule's properties in several beneficial ways. thieme-connect.comnih.govencyclopedia.pub

The inclusion of a piperidine moiety can:

Modulate Physicochemical Properties: The piperidine ring possesses both hydrophilic and lipophilic characteristics, allowing for fine-tuning of a drug's solubility and permeability. thieme-connect.com

Enhance Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring can lead to more specific interactions with biological targets, thereby improving efficacy and reducing off-target effects. thieme-connect.com

Improve Pharmacokinetic Profiles: The presence of a piperidine ring can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com

Piperidine derivatives are integral to a wide range of drug classes, including antihistamines (e.g., fexofenadine, loratadine), antipsychotics (e.g., pimozide, melperone), and analgesics (e.g., meperidine). ijnrd.orgmdpi.com They are also found in drugs for Alzheimer's disease, such as donepezil. nih.govijnrd.org

Current Research Trends in Pyridine-Piperidine Conjugates for Therapeutic Applications

The conjugation of pyridine and piperidine moieties into single molecular entities is a burgeoning area of research aimed at developing novel therapeutic agents with enhanced or unique pharmacological profiles. This strategy leverages the distinct and advantageous properties of each scaffold.

Current research on pyridine-piperidine conjugates spans a variety of therapeutic areas:

Anticancer Activity: Spirooxindolopyrrolidine-embedded piperidinones have been synthesized and show potential as anticancer agents. encyclopedia.pub

Antimicrobial and Larvicidal Activity: Novel pyridine-connected piperidine derivatives have been synthesized and evaluated for their effectiveness against bacteria, fungi, larvae, and nematodes. scielo.org.mx

Neurological and Psychiatric Conditions: Piperidine derivatives are being investigated for the treatment of various psychiatric and neurological disorders. google.com The design of peripherally restricted cannabinoid-1 (CB1) receptor antagonists, which often feature a piperidine component, is a promising approach for treating conditions like obesity without the central nervous system side effects. researchgate.netacs.org

Enzyme Inhibition: Piperidine-containing compounds are being explored as monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders. acs.orgnih.gov

The rationale behind creating these hybrid molecules is to combine the target-binding capabilities of the pyridinecarboxamide portion with the favorable pharmacokinetic and physicochemical properties conferred by the piperidine ring. This approach holds the potential to yield new drug candidates with improved efficacy and safety profiles.

Table 2: Examples of Research on Pyridine-Piperidine Conjugates

| Research Area | Example Compound/Derivative | Therapeutic Target/Application |

| Oncology | Spirooxindolopyrrolidine-embedded piperidinones | Anticancer |

| Infectious Diseases | Pyridine-connected piperidine derivatives | Antibacterial, Antifungal, Larvicidal |

| Neurology | Peripherally restricted CB1 receptor antagonists | Obesity, Neurological Disorders |

| Enzyme Inhibition | Piperidine-based MAO inhibitors | Neurological Disorders |

This table provides a snapshot of the diverse research involving pyridine-piperidine conjugates.

Structure

3D Structure

Properties

CAS No. |

62179-42-4 |

|---|---|

Molecular Formula |

C11H15N3O |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-piperidin-1-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C11H15N3O/c15-11(10-4-6-12-7-5-10)13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,13,15) |

InChI Key |

TVPDVOBGSRDVRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for Pyridinecarboxamide Piperidine Frameworks

Identification of Structural Determinants for Biological Activity

The biological activity of pyridinecarboxamide-piperidine derivatives is governed by several key structural features that influence their interaction with specific biological targets. The core scaffold consists of three main components: a pyridine (B92270) ring, a carboxamide linker, and a piperidine (B6355638) moiety. Each of these can be modified to fine-tune the pharmacological profile of the compound.

Systematic Modifications and Their Impact on Target Affinity and Selectivity

Systematic modification of the pyridinecarboxamide-piperidine framework has been a key strategy in the optimization of lead compounds. By altering substituents on the pyridine and piperidine rings, varying the carboxamide linker, and introducing peripheral side chains, researchers can modulate target affinity, selectivity, and pharmacokinetic properties.

Studies on related nicotinamide derivatives have shown that the position of substituents on the pyridine ring is critical for antifungal activity mdpi.com. For example, moving an amino group from one position to another can dramatically alter the compound's efficacy. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and its ability to interact with biological targets. In a series of nicotinamide derivatives, the presence and position of isopropyl and amino groups were found to be critical for potent antifungal activity, with the most active compound showing a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Candida albicans mdpi.com.

Furthermore, research on other pyridine-containing compounds has demonstrated that substitutions on the pyridine ring can tune the electronic and steric properties, which in turn affects their interaction with metal ions and biological macromolecules nih.govmdpi.com.

Table 1: Effect of Pyridine Ring Substitution on Antifungal Activity of Nicotinamide Derivatives

| Compound | R1 | R2 | R3 | MIC (μg/mL) against C. albicans |

|---|---|---|---|---|

| 16g | 5-amino | 6-isopropyl | H | 0.25 |

| 16h | 6-amino | 5-isopropyl | H | >128 |

| 16i | 4-amino | 5-isopropyl | H | >128 |

| 16j | 5-amino | 4-isopropyl | H | >128 |

Data derived from studies on nicotinamide derivatives, illustrating the importance of substituent positioning on the pyridine ring mdpi.com.

The piperidine ring is a versatile scaffold that can be substituted at various positions to explore chemical space and optimize pharmacological activity. The conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial) are critical for proper alignment within a biological target's binding site.

In a series of farnesyltransferase inhibitors with a substituted piperidine core, it was discovered that all four substituent positions on the piperidine ring played an important role in the inhibitory activity nih.gov. A change from a piperidin-2-one to a piperidine core resulted in a 10-fold increase in potency, highlighting the significance of the core structure nih.gov.

Furthermore, studies on piperidine-based muscarinic antagonists showed that the stereochemistry and steric bulk of substituents on the piperidine ring are crucial for activity nih.gov. For instance, ring expansion to a homopiperidine or the introduction of a gem-dimethyl group at the 3-position of the piperidine ring yielded potent antagonists nih.gov. In contrast, other modifications, such as the introduction of a 2-methyl morpholine, led to a loss of activity nih.gov.

Table 2: Impact of Piperidine Moiety Modification on M4 Receptor Antagonism

| Compound | Piperidine Modification | hM4 IC50 (nM) |

|---|---|---|

| 6a | Unsubstituted | 980 |

| 14d-f | Ring contraction to 2-methyl pyrrolidine | >5000 |

| 14i-k | Ring expansion to homopiperidine | 290 |

| 14l-n | 3,3-gem-dimethylpiperidine | 160 |

Data from a study on muscarinic antagonists, demonstrating the effect of piperidine ring modifications on receptor affinity nih.gov.

For example, in a series of antiarrhythmic agents, the replacement of a carboxamide group with tetrazole or oxadiazole moieties was explored researchgate.net. While in that particular study the modifications led to a decrease in activity, it highlights a valid strategy for linker optimization. The use of a 1,3,4-oxadiazole ring as a carboxamide isostere has been successfully applied in other areas of medicinal chemistry to create potent and metabolically stable compounds researchgate.net. The rationale behind such modifications is to retain the key electronic and steric features of the carboxamide while altering its susceptibility to enzymatic degradation.

The introduction of peripheral side chains to the pyridinecarboxamide-piperidine scaffold can significantly enhance pharmacological potency and selectivity. These side chains can form additional interactions with the biological target, occupy hydrophobic pockets, or improve the physicochemical properties of the compound.

In the development of farnesyltransferase inhibitors, systematic modifications of the substituents on the piperidine core, including the introduction of a 3-pyridylmethyl group, were crucial for achieving high potency, with the most active compound exhibiting an IC50 of 1.9 nM nih.gov. Similarly, in a series of σ1 receptor ligands, the nature of the N-substituent on the piperidine ring had a profound impact on receptor affinity. 1-Methylpiperidines displayed high affinity, whereas compounds with a proton, a tosyl group, or an ethyl group at this position showed significantly lower affinity nih.gov. Molecular dynamics simulations revealed that these different substituents engage in distinct interactions within a lipophilic binding pocket of the receptor nih.gov.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy, as biological macromolecules such as enzymes and receptors are themselves chiral.

For pyridinecarboxamide-piperidine frameworks containing stereocenters, it is common for one enantiomer or diastereomer to exhibit significantly higher activity than the others. In the development of piperidine-based farnesyltransferase inhibitors, optical resolution revealed that the (+)-enantiomers were the potent inhibitors of the enzyme nih.gov. This stereoselectivity arises from the specific orientation of substituents that allows for optimal interactions with amino acid residues in the enzyme's active site.

Similarly, studies on other chiral molecules have demonstrated that stereochemistry can influence not only target binding but also metabolic pathways and cellular uptake mdpi.com. For some compounds, the enhanced biological activity of a specific stereoisomer is attributed to stereoselective transport into the cell mdpi.com. Therefore, the control and investigation of stereochemistry are critical aspects of the drug design and development process for this class of compounds.

Application of Bioisosterism and Scaffold Hopping in SAR Derivation

In the optimization of lead compounds containing the pyridinecarboxamide-piperidine framework, medicinal chemists employ various strategies to enhance potency, selectivity, and pharmacokinetic properties. Among the most powerful of these are bioisosterism and scaffold hopping. nih.govresearchgate.net These techniques allow for the exploration of novel chemical space while retaining the key molecular interactions necessary for biological activity. u-strasbg.fr

Bioisosterism is a strategy used in drug design to switch atoms or groups of atoms within a molecule for other chemically or physically similar ones, with the goal of creating a new compound that has similar biological properties to the parent compound. researchgate.netestranky.sk This approach is particularly useful for fine-tuning a molecule's characteristics, such as improving metabolic stability, altering solubility, or reducing off-target effects. u-strasbg.frnih.gov

Within the pyridinecarboxamide-piperidine series, the piperidine ring is a frequent target for bioisosteric replacement. While integral for the structure, the piperidine moiety can be susceptible to metabolic degradation. enamine.net Researchers have explored replacing it with various bioisosteres to improve pharmacokinetic profiles. For example, spirocyclic structures like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been proposed as piperidine replacements. enamine.netenamine.net These bicyclic analogs can maintain a similar three-dimensional orientation of the nitrogen atom while offering improved metabolic stability and, in some cases, enhanced solubility. enamine.netresearchgate.net

In a study on N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, researchers explored the structure-activity relationship (SAR) of pyrimidine-4-carboxamides, a related scaffold. researchgate.netnih.gov Their work demonstrated the impact of replacing a morpholine substituent with various cyclic amines, including piperidine derivatives. This type of analysis highlights how subtle changes in the heterocyclic ring can significantly influence potency and lipophilicity. nih.gov

Table 1: Examples of Bioisosteric Replacements for Piperidine and Related Moieties

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Observed/Potential Outcome |

| Piperidine | 2-Azaspiro[3.3]heptane | Improve metabolic stability and solubility. enamine.netenamine.net | Reduced metabolic degradation. enamine.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Maintain basicity and lipophilicity while improving metabolic stability. enamine.netresearchgate.net | Similar basicity and solubility to piperidine, with improved metabolic stability. enamine.net |

| Morpholine | (S)-3-Hydroxypyrrolidine | Reduce lipophilicity and increase activity. nih.gov | 10-fold increase in inhibitory potency. nih.gov |

| Morpholine | 3,3-Difluoropiperidine | Modulate electronics and lipophilicity. nih.gov | 2-fold increase in inhibitory potency compared to the parent compound. nih.gov |

Scaffold hopping is a more significant molecular modification that involves replacing the central core structure (scaffold) of a molecule with a chemically different one, while preserving the essential arrangement of functional groups responsible for the biological activity. researchgate.netresearchgate.net This strategy is used to discover novel intellectual property, escape undesirable physicochemical or ADME properties of the original scaffold, and identify compounds with improved biological profiles. researchgate.netsemanticscholar.org

For frameworks related to pyridinecarboxamides, scaffold hopping has been used to identify new classes of inhibitors for various targets. For instance, a scaffold hopping approach was successfully used to discover novel pyridine-based inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov By replacing the original scaffold of a known inhibitor with a pyridine core, researchers were able to generate new compounds with potent inhibitory activity. nih.gov Similarly, studies on inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1) have utilized scaffold hopping to design new series of compounds based on a pyridin-2-one backbone. nih.govresearchgate.net These examples, while not directly involving the "4-Pyridinecarboxamide, N-1-piperidinyl-" structure, illustrate the power of the scaffold hopping approach within the broader pyridine chemical class. The goal is to maintain the key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic regions—in a new structural context. researchgate.net

The application of these design strategies is crucial for evolving initial hits into viable drug candidates. By systematically applying bioisosterism and being open to more exploratory scaffold hopping, researchers can navigate the complexities of structure-activity and structure-property relationships to optimize the pyridinecarboxamide-piperidine framework for therapeutic use.

Computational Chemistry and Molecular Modeling for Rational Drug Design

Quantum Mechanical Studies

Quantum mechanical methods, particularly those rooted in density functional theory, provide a detailed understanding of the intrinsic electronic characteristics of a molecule. These calculations are fundamental to predicting its chemical reactivity and interaction potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to obtain optimized molecular geometries and predict the conformations of various molecular systems. For 4-Pyridinecarboxamide, N-1-piperidinyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. nih.gov This optimized geometry serves as the foundation for all subsequent calculations, including the prediction of spectroscopic signatures, physicochemical properties, and molecular reactivity. nih.govnih.gov The theory allows for the calculation of the molecule's total energy, electron density distribution, and orbital energies, which are critical for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates a more reactive molecule. For 4-Pyridinecarboxamide, N-1-piperidinyl-, the distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for nucleophilic and electrophilic attacks, respectively. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic interactions. researchgate.net The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum. researchgate.net Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are favorable for nucleophilic attack. researchgate.netresearchgate.net Green areas denote neutral potential. researchgate.net

For 4-Pyridinecarboxamide, N-1-piperidinyl-, the MEP map would likely show negative potential around the carbonyl oxygen and the pyridine (B92270) nitrogen, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the hydrogen atoms, particularly any N-H protons if present in related structures. researchgate.net This analysis is crucial for predicting non-covalent binding interactions with biological receptors. researchgate.net

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (I - A)/2): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons.

These calculated parameters for 4-Pyridinecarboxamide, N-1-piperidinyl- help to classify its reactivity profile, for instance, determining whether it will preferentially interact with hard or soft electrophiles or nucleophiles. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.915 |

| Chemical Hardness (η) | 2.665 |

| Electrophilicity Index (ω) | 2.87 |

Molecular Docking and Dynamics Simulations in Target Engagement

While quantum mechanical studies reveal the intrinsic properties of a ligand, molecular docking and dynamics simulations are essential for understanding how the ligand interacts with its specific biological target. nih.govnih.gov These computational techniques are cornerstones of structure-based drug design, aiming to predict the binding conformation and affinity of a ligand to a receptor. rsc.orgmdpi.com

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor's active site, generating a binding score that estimates the strength of the interaction. mdpi.com Following docking, Molecular Dynamics (MD) simulations are performed to refine the docked complex and assess its stability over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules, providing insights into the dynamic nature of the ligand-receptor interaction and the conformational changes that may occur upon binding. mdpi.com

The primary goal of docking and MD simulations is to elucidate the precise binding mode of the ligand. nih.gov This involves identifying the key amino acid residues in the receptor's active site that interact with the ligand and characterizing the nature of these interactions. nih.gov For 4-Pyridinecarboxamide, N-1-piperidinyl-, simulations would reveal specific interactions such as:

Hydrogen Bonds: The carbonyl oxygen and pyridine nitrogen are potential hydrogen bond acceptors, while any amide N-H groups could act as donors.

Hydrophobic Interactions: The piperidinyl and pyridine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

Pi-stacking: The aromatic pyridine ring may form pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Prediction of Binding Affinities and Energetics

A fundamental goal in rational drug design is the accurate prediction of the binding affinity between a ligand and its biological target. This is crucial for prioritizing compounds for synthesis and experimental testing. Computational methods to estimate binding affinities range from rapid but approximate scoring functions used in molecular docking to more rigorous and computationally expensive free energy calculations.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand within a protein's active site and to estimate the strength of the interaction. For a compound like "4-Pyridinecarboxamide, N-1-piperidinyl-", docking studies can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that contribute to its binding. The binding energy, typically expressed in kcal/mol, is calculated by a scoring function that approximates the free energy of binding.

More accurate predictions can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation energies. For instance, a hypothetical study on "4-Pyridinecarboxamide, N-1-piperidinyl-" targeting a specific kinase could yield the energetic contributions shown in Table 1.

Table 1: Hypothetical Binding Free Energy Contributions for 4-Pyridinecarboxamide, N-1-piperidinyl-

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -43.5 |

This table presents hypothetical data for illustrative purposes.

Such detailed energetic breakdowns help in understanding the driving forces behind ligand binding and guide the chemical modification of the scaffold to enhance affinity.

Conformational Dynamics within Active Sites

While docking provides a static picture of the ligand-protein complex, the reality is a dynamic interplay of conformations. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of both the ligand and the protein over time. By simulating the atomic motions of the system, MD can reveal how "4-Pyridinecarboxamide, N-1-piperidinyl-" adapts its conformation within the active site and how the protein itself may respond to ligand binding.

Key insights from MD simulations include:

Stability of the binding pose: Assessing whether the initial docked pose is stable over the course of the simulation.

Identification of key interactions: Observing the persistence of hydrogen bonds and other non-covalent interactions.

Water dynamics: Understanding the role of water molecules in mediating ligand-protein interactions.

Conformational changes: Detecting any induced-fit effects where the protein structure adjusts to accommodate the ligand.

These dynamic insights are crucial for a comprehensive understanding of the binding event and for designing ligands that can form stable and specific interactions with their target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov

Development of Statistical Models for Activity Prediction

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. For "4-Pyridinecarboxamide, N-1-piperidinyl-" and its analogs, this would involve synthesizing a library of related molecules and testing their inhibitory activity against a specific target.

Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Finally, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). researchgate.net

A hypothetical QSAR equation for a series of "4-Pyridinecarboxamide, N-1-piperidinyl-" analogs might look like:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * H-bond_Donors + 3.2

This equation is for illustrative purposes only.

The predictive power of the QSAR model is then validated using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

Virtual Screening of Chemical Libraries based on QSAR Models

Once a reliable QSAR model is developed, it can be used for the virtual screening of large chemical libraries. nih.govresearchgate.net This process involves calculating the molecular descriptors for thousands or even millions of compounds and then using the QSAR model to predict their biological activity without the need for initial experimental testing. This allows for the rapid identification of potential hit compounds with desired activity profiles.

The process of virtual screening using a QSAR model for "4-Pyridinecarboxamide, N-1-piperidinyl-" analogs would involve the steps outlined in Table 2.

Table 2: Virtual Screening Workflow using a QSAR Model

| Step | Description |

|---|---|

| 1. Library Preparation | A large database of chemical compounds is prepared and filtered for drug-like properties. |

| 2. Descriptor Calculation | The same set of molecular descriptors used to build the QSAR model is calculated for all compounds in the library. |

| 3. Activity Prediction | The validated QSAR model is applied to the calculated descriptors to predict the biological activity of each compound. |

| 4. Compound Ranking and Selection | Compounds are ranked based on their predicted activity, and the top-ranking molecules are selected for experimental validation. |

This approach significantly accelerates the hit identification phase of drug discovery by focusing experimental efforts on compounds with a higher probability of being active.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to be recognized by a specific biological target. These features typically include:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

A pharmacophore model for a series of active "4-Pyridinecarboxamide, N-1-piperidinyl-" analogs could be generated by aligning the structures of the most active compounds and identifying the common chemical features responsible for their activity. This model can then be used as a 3D query to search chemical databases for novel compounds that possess the same essential features, even if their underlying chemical scaffolds are different. This strategy is particularly useful when the 3D structure of the biological target is unknown. The development of a pharmacophore model can guide further optimization of the lead compound. nih.gov

Derivatization and Analogue Design for Enhanced Therapeutic Potential

Rational Design and Synthesis of Novel 4-Pyridinecarboxamide, N-1-piperidinyl- Analogues

The rational design of novel analogues is a cornerstone of modern drug discovery, leveraging an understanding of the target biology and chemical principles to create molecules with improved properties. This approach often begins with the development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For scaffolds related to pyridine (B92270) carboxamides, pharmacophore models have been successfully used to guide the design of new derivatives. nih.govnih.gov For instance, in the development of antagonists for the TRPV1 receptor, pharmacophore models built on highly active compounds revealed key interaction patterns that could be replicated in novel structures. nih.gov

A common strategy in rational design is bioisosteric replacement, where a functional group in the lead molecule is replaced by another group with similar physical or chemical properties. This can lead to improvements in potency, selectivity, or metabolic stability. For example, in the design of PARP-1 inhibitors based on a related imidazo[4,5-c]pyridine scaffold, the bioisosteric replacement of a phenyl ring with a pyridine ring was a key design element. researchgate.net Similarly, modifications to the piperidine (B6355638) tail part of certain inhibitors were found to be crucial, with substitutions on this ring influencing interactions with target residues. researchgate.net

The synthesis of these rationally designed analogues involves multi-step chemical processes. For instance, the synthesis of related piperidine-containing carboxamides has been achieved through standard peptide coupling reactions, where a substituted piperidine amine is reacted with a carboxylic acid to form the final amide bond. The starting materials, both the pyridine carboxylic acid and the N-substituted piperidine fragments, can themselves be synthesized through various established routes, allowing for a modular approach to generating a diverse set of analogues.

Scaffold Diversification and Library Generation for Lead Optimization

While rational design focuses on targeted modifications, scaffold diversification aims to create a broad collection of related molecules, or a chemical library, to systematically explore the structure-activity relationships (SAR). The piperidine and pyridine moieties within 4-Pyridinecarboxamide, N-1-piperidinyl- are versatile scaffolds that have been extensively used in the generation of drug-like molecular libraries. nih.gov

The process involves creating variations at multiple points on the core structure. For the 4-Pyridinecarboxamide, N-1-piperidinyl- scaffold, diversification can be achieved by:

Modifying the Pyridine Ring: Introducing substituents at different positions on the pyridine ring can modulate electronic properties and create new interaction points with the biological target.

Altering the Piperidine Ring: Substituents can be added to the piperidine ring to probe steric and hydrophobic interactions. The nitrogen atom of the piperidine can also be functionalized with different groups.

Varying the Linker: While the core compound has a direct amide link, introducing spacers or altering the nature of the carboxamide linker can change the orientation and flexibility of the two ring systems.

The European Lead Factory, for example, has utilized piperidine and related pyridine scaffolds to build extensive compound libraries for high-throughput screening. nih.gov This library-based approach, combined with phenotypic screening, has proven effective in identifying novel hits. A notable example is the identification of a pyridine carboxamide derivative, MMV687254, from the Pathogen Box library, which showed promising activity against Mycobacterium tuberculosis. nih.gov Subsequent SAR studies on this hit involved creating a series of related compounds to optimize its antitubercular activity. nih.gov

Table 1: Examples of Scaffold Diversification in Related Carboxamide Series

| Compound ID | Core Scaffold | Modification | Biological Activity (MIC) |

| 3 | Indolecarboxamide | Phenyl group on amide | 0.93 µM |

| 4 | Indolecarboxamide | Substituted phenyl group | 3.8 µM |

| 6 | Indolecarboxamide | Pyridine analogue | 240 µM |

| 7 | Indolecarboxamide | N-Methyl-piperidinyl group | 449 µM |

| 8 | Indolecarboxamide | N-Isopropyl-piperidinyl group | 204 µM |

This table illustrates how modifications to the amide substituent, including the introduction of pyridine and piperidinyl groups, can dramatically impact biological activity in a related indolecarboxamide series. Data sourced from acs.org.

Development of Modulators with Improved Selectivity Profiles

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects and potential toxicity. The derivatization of the 4-Pyridinecarboxamide, N-1-piperidinyl- scaffold provides an opportunity to fine-tune its selectivity profile.

Selectivity can be engineered by exploiting subtle differences in the binding sites of related proteins or different receptor subtypes. For example, the antitubercular hit MMV687254, a pyridine carboxamide derivative, demonstrated high selectivity, being active against M. tuberculosis and Mycobacterium bovis BCG, but inactive against a panel of other common bacterial pathogens like E. coli and S. aureus. nih.gov This inherent selectivity is a highly desirable trait for a potential therapeutic agent.

In the pursuit of selective TAAR1 agonists, a molecular simplification strategy applied to biguanide-based compounds containing a piperazine ring (a structure related to piperidine) allowed researchers to identify features crucial for efficient and selective agonism. nih.gov This highlights how modifying the core and its substituents can dial in selectivity for a specific biological target over others. nih.gov The strategic placement of functional groups can introduce favorable interactions with the target of interest while creating unfavorable steric or electronic clashes with off-targets.

Identification of Novel Leads and Drug Candidates

The ultimate goal of derivatization and analogue design is the identification of novel leads and, eventually, drug candidates. This process involves iterative cycles of design, synthesis, and biological testing. Through detailed structure-activity relationship (SAR) studies, researchers can identify compounds with significantly enhanced potency and drug-like properties compared to the initial hit.

For example, following the identification of the antitubercular pyridine carboxamide MMV687254, a detailed SAR study led to the identification of a promising novel lead candidate. nih.gov This new lead demonstrated superior activity in a chronic mouse model of tuberculosis infection, showcasing a tangible improvement in therapeutic potential. nih.gov The study revealed that MMV687254 acts as a prodrug, and its activity depends on hydrolysis by an enzyme called AmiC, pointing to a dual mechanism of action that can be further optimized. nih.gov

Similarly, in other research programs, screening and optimization of compound libraries have yielded potent molecules. Molecular docking studies on novel Piperdinyl and Benzyl Piperdinyl Hydrazine Carbamide derivatives identified several compounds with high predicted binding affinity for the Acetylcholinesterase Enzyme, a target for antiamnesic agents. researchgate.net One derivative, PBB-8, showed a predicted potency nearly 3.4-fold greater than a reference compound. researchgate.net These examples underscore how the systematic exploration of analogues built around a core scaffold like 4-Pyridinecarboxamide, N-1-piperidinyl- can successfully lead to the discovery of potent and promising new drug candidates.

Table 2: Potency of Identified Lead Compounds from Related Series

| Compound ID | Compound Class | Target | Potency (IC₅₀ / Docking Score) |

| PAC-10 | Piperdinyl Hydrazine Carbamide | Acetylcholinesterase | -10.4 kcal/mol |

| PBB-8 | Benzyl Piperdinyl Hydrazine Carbamide | Acetylcholinesterase | -12.1 kcal/mol |

| PBB-10 | Benzyl Piperdinyl Hydrazine Carbamide | Acetylcholinesterase | -11.8 kcal/mol |

| Compound 12 | Pyrrolidine Derivative | Pancreatic Lipase | 0.143 mg/mL |

This table presents data on lead compounds identified from research on related piperidine-containing scaffolds, highlighting their high potency against respective targets. Data sourced from researchgate.netmdpi.com.

Conclusion and Future Research Perspectives

Synthesis of Current Preclinical Research Landscape for 4-Pyridinecarboxamide, N-1-piperidinyl- Related Compounds

Preclinical research on compounds structurally related to 4-Pyridinecarboxamide, N-1-piperidinyl- has revealed a diverse range of biological activities. These compounds, characterized by a central pyridinecarboxamide core linked to a piperidine (B6355638) moiety, have been investigated for various therapeutic applications, primarily focusing on their potential as enzyme inhibitors and receptor modulators.

One notable area of investigation is in the field of oncology. Derivatives of the pyridinecarboxamide-piperidine scaffold have been explored as potent inhibitors of anaplastic lymphoma kinase (ALK), a crucial target in certain types of cancer. These compounds have demonstrated significant anticancer properties in preclinical models.

In the realm of metabolic disorders, related structures have been designed and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. The development of potent and selective DPP-IV inhibitors holds promise for the management of type 2 diabetes.

Furthermore, the versatility of the pyridinecarboxamide-piperidine scaffold is evident in its application to other therapeutic areas. For instance, certain analogs have been investigated as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception, highlighting their potential as novel analgesic agents. wikipedia.org The antimicrobial properties of this class of compounds have also been a subject of study, with some derivatives showing activity against various bacterial and fungal strains.

A summary of representative preclinical research findings for compounds related to 4-Pyridinecarboxamide, N-1-piperidinyl- is presented in the interactive data table below.

| Compound Class | Therapeutic Target | Key Preclinical Findings | References |

|---|---|---|---|

| Pyridinecarboxamide-piperidine derivatives | Anaplastic Lymphoma Kinase (ALK) | Demonstrated potent inhibitory activity against ALK, suggesting potential as anticancer agents. Structure-activity relationship (SAR) studies have been conducted to optimize potency. | researchgate.net |

| N-substituted isonicotinamide analogs | Dipeptidyl Peptidase-IV (DPP-IV) | Exhibited selective inhibition of DPP-IV, indicating a potential therapeutic approach for type 2 diabetes. | nih.gov |

| Nicotinamide derivatives | Transient Receptor Potential Vanilloid 1 (TRPV1) | Acted as antagonists of the TRPV1 receptor, showing promise in preclinical models of pain. | wikipedia.org |

| Substituted N-(1-piperidinobenzyl)nicotinamide | Various microbial strains | Showed antimicrobial activity against a range of microorganisms, indicating potential for development as anti-infective agents. | researchgate.net |

| Pyridine (B92270) carboxamide derivatives | Mycobacterium tuberculosis | Identified as a promising hit against Mycobacterium tuberculosis, with activity against drug-resistant strains and efficacy in a chronic mouse model of infection. | asm.org |

Identification of Knowledge Gaps and Future Research Avenues in Synthesis and Preclinical Evaluation

Despite the promising preclinical findings, several knowledge gaps exist in the research and development of 4-Pyridinecarboxamide, N-1-piperidinyl- and its analogs. Addressing these gaps will be crucial for the successful translation of these compounds into clinical candidates.

Synthesis:

Stereoselective Synthesis: Many of the biologically active pyridinecarboxamide-piperidine derivatives contain chiral centers. A significant challenge lies in the development of efficient and scalable stereoselective synthetic methods to produce single enantiomers, which often exhibit different pharmacological profiles. nih.gov Future research should focus on asymmetric catalysis and chiral resolution techniques to access enantiomerically pure compounds.

Green Chemistry Approaches: The development of more environmentally friendly and sustainable synthetic routes for this class of compounds is an important avenue for future research. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions.

Preclinical Evaluation:

Mechanism of Action: For many of the reported compounds, the precise molecular mechanism of action is not fully elucidated. Further studies are needed to identify and validate the specific binding sites and downstream signaling pathways affected by these molecules.

Off-Target Effects: A comprehensive understanding of the off-target effects of these compounds is essential. High-throughput screening against a panel of receptors and enzymes can help to identify potential unintended interactions and guide the optimization of selectivity.

Pharmacokinetics and Metabolism: There is a need for more detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Understanding their metabolic fate and identifying potential metabolites is crucial for predicting their in vivo behavior and potential for drug-drug interactions. mdpi.com

Exploration of New Therapeutic Areas: The therapeutic potential of the pyridinecarboxamide-piperidine scaffold may extend beyond the currently explored areas. Future preclinical studies could investigate the activity of these compounds in other diseases, such as neurodegenerative disorders, inflammatory conditions, and viral infections.

Opportunities for Advanced Methodological Integration (e.g., Chemoinformatics, AI in Drug Discovery)

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish mathematical relationships between the chemical structures of pyridinecarboxamide-piperidine derivatives and their biological activities. mdpi.com These models can be used to predict the activity of virtual compounds, prioritize candidates for synthesis, and guide lead optimization.

Molecular Docking and Dynamics Simulations: Molecular docking studies can provide insights into the binding modes of these compounds with their biological targets. mdpi.com This information is invaluable for understanding the molecular basis of their activity and for designing new derivatives with improved potency and selectivity. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complexes.

Virtual Screening: Large virtual libraries of pyridinecarboxamide-piperidine derivatives can be screened in silico against various biological targets. nih.gov This approach can significantly reduce the time and cost associated with high-throughput screening of physical compounds.

De Novo Drug Design: Generative AI models can be trained on existing chemical data to design novel pyridinecarboxamide-piperidine derivatives with desired pharmacological properties. unipi.it These models can explore a vast chemical space and propose innovative molecular structures that may not be readily conceived by human chemists.

Predictive ADMET Modeling: AI-based models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. mdpi.com This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

Broader Implications for Drug Discovery within the Pyridinecarboxamide-Piperidine Class

The research on 4-Pyridinecarboxamide, N-1-piperidinyl- and its related compounds has broader implications for drug discovery within the wider pyridinecarboxamide-piperidine class.

Privileged Scaffold: The pyridinecarboxamide-piperidine scaffold can be considered a "privileged structure" in medicinal chemistry. researchgate.net Its frequent appearance in biologically active compounds targeting a diverse range of proteins suggests that it possesses favorable physicochemical properties and the ability to interact with multiple biological targets. nih.govresearchgate.net

Scaffold Hopping and Diversification: The modular nature of the pyridinecarboxamide-piperidine scaffold allows for extensive chemical diversification. By systematically modifying the pyridine ring, the carboxamide linker, and the piperidine moiety, medicinal chemists can fine-tune the pharmacological properties of these compounds and develop new drug candidates with improved efficacy and selectivity. mdpi.com

Fragment-Based Drug Discovery: The pyridine and piperidine rings are common fragments in many approved drugs. semanticscholar.org Therefore, the pyridinecarboxamide-piperidine scaffold can serve as a valuable starting point for fragment-based drug discovery campaigns, where small molecular fragments are identified and then linked together to create more potent lead compounds.

Q & A

Q. Table 1: Example Synthetic Yields

| Derivative | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| N-1-Benzyl-piperidinyl | 79.9 | Propionic anhydride | |

| N-Arylpiperazinyl | 61–89 | EDC/HOBt, DMF |

(Basic) How are thermodynamic properties (e.g., vapor pressure) determined for this compound?

Methodological Answer:

Thermodynamic studies employ:

- Inert gas transpiration : Measures vapor pressure (347.15–403.15 K) by saturating an inert gas with the compound and quantifying sublimation .

- Differential Scanning Calorimetry (DSC) : Determines melting points and enthalpy of fusion. For N-1-piperidinyl-4-pyridinecarboxamide, substituent position (e.g., 3- vs. 4-pyridine) affects volatility; amide groups reduce vapor pressure tenfold compared to hydroxyl analogs .

Q. Table 2: Thermodynamic Data

| Property | Value (4-Pyridinecarboxamide) | Reference |

|---|---|---|

| Sublimation enthalpy (ΔH) | 98.5 kJ/mol | |

| Vapor pressure (403.15 K) | 1.2 × 10⁻³ kPa |

(Advanced) How can crystallographic data contradictions in related carboxamides be resolved?

Methodological Answer:

Discrepancies in hydrogen bonding or supramolecular packing (e.g., N-(4-chlorophenyl) vs. naphthalene derivatives) require:

- High-resolution X-ray diffraction : Compare torsion angles and intermolecular interactions (e.g., N-oxide vs. non-oxidized structures) .

- Hydrogen bond analysis : For N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, C=O···H–N interactions dominate, while naphthalene analogs exhibit π–π stacking . Adjustments in crystallization solvents (e.g., DMSO vs. ethanol) can stabilize specific conformations .

(Advanced) What strategies optimize synthetic yields in multi-step derivatization?

Methodological Answer:

- Anhydrous conditions : Use argon atmospheres and dried solvents to prevent hydrolysis of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (2-propanol/oxalic acid) improves purity (>98% HPLC) .

- Catalytic additives : DMAP accelerates amide bond formation in sterically hindered piperidinyl derivatives .

(Basic) Which spectroscopic techniques confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify piperidinyl protons (δ 2.5–3.5 ppm) and carboxamide carbonyls (δ 165–170 ppm). For N-aryl derivatives, aromatic protons appear at δ 7.2–7.4 ppm .

- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

- X-ray crystallography : Resolves piperidine ring puckering (e.g., chair vs. boat conformations) .

(Advanced) How do substituent variations impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Fluorine or trifluoromethyl groups enhance binding to targets like fibroblast activation protein (FAP) in cancer imaging. For example, 4-fluoroaryl derivatives show higher in vivo stability .

- Pharmacophore modeling : Piperidinyl nitrogen basicity influences membrane permeability; N-alkylation (e.g., isopropyl) reduces cytotoxicity in neuronal assays .

Q. Table 3: Biological Activity Trends

| Substituent | Target Affinity (IC₅₀) | Application | Reference |

|---|---|---|---|

| 4-Trifluoromethoxy phenyl | 12 nM (FAP) | Cancer imaging | |

| 2-Fluorophenyl | 45 nM (Antimicrobial) | Drug development |

(Advanced) How are computational methods used to predict physicochemical properties?

Methodological Answer:

- DFT calculations : Predict optimized geometries and electrostatic potentials (e.g., Mulliken charges on piperidinyl nitrogen) to guide synthetic design .

- Molecular docking : Simulate binding to carbonic anhydrase isoforms using AutoDock Vina, validating with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.